Boc-Asp-NH2

Übersicht

Beschreibung

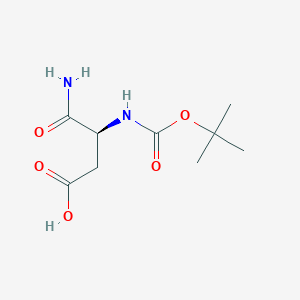

Boc-Asp-NH2, also known as Nα-(tert-butoxycarbonyl)-aspartic acid amide, is a chemical compound with the molecular formula C9H16N2O5 and a molecular weight of 232.23 g/mol. It is a derivative of aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Wirkmechanismus

Target of Action

Boc-Asp-NH2, also known as tert-butyl carbamates, is a derivative of aspartic acid . It is primarily used as a protective group for amines in the synthesis of peptides . The primary targets of this compound are amines and amino acids, where it provides protection during peptide synthesis .

Mode of Action

The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis. The Boc group serves as a protective group that prevents unwanted reactions with the amine group during the synthesis process . After the peptide synthesis is complete, the Boc group can be removed under acidic conditions .

Pharmacokinetics

Its stability towards most nucleophiles and bases suggests that it would remain stable in many biological environments until deliberately removed under acidic conditions .

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis, allowing for the successful creation of the desired peptide without unwanted side reactions . After the synthesis is complete, the Boc group can be removed to reveal the original amine group .

Action Environment

The action of this compound is influenced by the pH of the environment. The Boc group is stable in a wide range of pH conditions, but can be removed under acidic conditions . Therefore, the efficacy and stability of this compound would be influenced by the acidity of the environment. In addition, the reaction conditions (aqueous or anhydrous) can also influence the formation of Boc-protected amines and amino acids .

Biochemische Analyse

Biochemical Properties

Boc-Asp-NH2 plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with several enzymes and proteins during these processes. One of the primary interactions is with aspartate aminotransferase, an enzyme that catalyzes the transfer of an amino group from aspartic acid to α-ketoglutarate, forming oxaloacetate and glutamate . This compound also interacts with asparagine synthetase, which catalyzes the ATP-dependent conversion of aspartic acid to asparagine . These interactions are essential for the synthesis and modification of peptides, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the secretion of anabolic hormones, which play a role in muscle growth and repair . Additionally, this compound can influence mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are mediated through its interactions with specific receptors and signaling molecules within the cell, highlighting its potential as an ergogenic supplement.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to protect amino groups during peptide synthesis. The compound forms a stable carbamate linkage with the amino group, preventing unwanted side reactions . This protection is achieved through the reaction of this compound with di-tert-butyl dicarbonate, resulting in the formation of a tert-butyl carbamate . The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides. This mechanism is crucial for the efficient and precise synthesis of complex peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its stability under various conditions, including different pH levels and temperatures . Prolonged exposure to acidic or basic conditions can lead to the degradation of the Boc group, affecting its protective properties . Long-term studies have shown that this compound maintains its effectiveness in protecting amino groups during peptide synthesis, making it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance muscle growth and repair without causing significant adverse effects . High doses of this compound may lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for achieving the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of amino acids. The compound interacts with enzymes such as asparagine synthetase and aspartate aminotransferase, which play key roles in the metabolism of aspartic acid and asparagine . These interactions can affect metabolic flux and the levels of various metabolites within the cell, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within different cellular compartments . These interactions are essential for the compound’s function in biochemical reactions and peptide synthesis.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on biochemical reactions. The compound is primarily found in the cytoplasm, where it interacts with enzymes involved in peptide synthesis . Additionally, this compound can be targeted to other organelles, such as the endoplasmic reticulum, through specific targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s function and effectiveness in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp-NH2 typically involves the protection of the amino group of aspartic acid with a tert-butoxycarbonyl group. This is achieved by reacting aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Boc-protected aspartic acid is then converted to its amide form by reacting with ammonia or an amine under suitable conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Asp-NH2 undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Substitution Reactions: The amide group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: N,N’-dicyclohexylcarbodiimide, N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Deprotection: Aspartic acid.

Coupling: Peptides or peptide derivatives.

Substitution: Substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Boc-Asp-NH2 has numerous applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Glu-NH2: Boc-protected glutamic acid amide.

Boc-Lys-NH2: Boc-protected lysine amide.

Boc-Ser-NH2: Boc-protected serine amide.

Uniqueness

Boc-Asp-NH2 is unique due to its specific structure and reactivity. The presence of the Boc group provides stability and protection to the amino group, making it suitable for use in peptide synthesis. Additionally, the amide functionality allows for further chemical modifications and applications in various fields .

Biologische Aktivität

Boc-Asp-NH2, or N-Boc-L-aspartic acid 1-amide, is a derivative of aspartic acid that has garnered interest in various biological applications due to its unique properties and potential therapeutic benefits. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H16N2O5 and a molecular weight of 220.24 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of aspartic acid, enhancing its stability and solubility in biological systems. The structural modifications aim to improve its pharmacokinetic properties, including absorption and bioavailability.

Pharmacological Activity

1. Hepatoprotective Effects

Research indicates that derivatives of aspartic acid, including this compound, exhibit hepatoprotective properties. Studies have shown that L-aspartic acid can mitigate acute liver injury by modulating inflammatory responses and regulating inflammasome activity. This compound may enhance these effects due to its improved lipophilicity compared to L-aspartic acid, allowing for better cellular uptake and activity in hepatic tissues .

2. Neuroprotective Potential

This compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that compounds derived from aspartic acid could protect neurons from oxidative stress and excitotoxicity. This suggests potential applications in neurodegenerative diseases where neuronal damage is prevalent .

3. Inhibitory Activity Against Fibrosis

Recent studies have highlighted this compound's role in inhibiting fibrosis-related pathways. Compounds structurally related to this compound showed significant inhibitory rates against collagen production in hepatic cells, indicating a potential therapeutic avenue for treating liver fibrosis .

Case Studies

-

Study on Liver Fibrosis

- Objective : To evaluate the inhibitory effects of this compound on liver fibrosis.

- Method : In vitro assays were conducted using hepatic stellate cells treated with this compound.

- Results : The compound showed a significant reduction in collagen synthesis (up to 69% inhibition) compared to untreated controls.

-

Neuroprotection in Ischemia Models

- Objective : To assess the neuroprotective effects of this compound in models of ischemic injury.

- Method : Primary cortical neurons were exposed to oxygen-glucose deprivation followed by treatment with this compound.

- Results : The compound reduced neuronal death by 50% compared to control groups, suggesting a protective mechanism against ischemic damage.

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCARTLEXJLJBZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427021 | |

| Record name | Boc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74244-17-0 | |

| Record name | Boc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.